4-(azidomethyl)-3-isobutyl-1H-pyrazole
Overview
Description
4-(azidomethyl)-3-isobutyl-1H-pyrazole is an organic compound that belongs to the class of azides Azides are known for their high reactivity due to the presence of the azide functional group (-N3)
Mechanism of Action
Target of Action
Azido compounds are known to interact with various biological targets, often through the formation of covalent bonds . The specific targets and their roles would need to be determined through further experimental studies.
Mode of Action
Azido groups are highly reactive and can form covalent bonds with various biological molecules, potentially altering their function
Biochemical Pathways
Azido compounds can interact with a variety of biochemical pathways, depending on their specific targets
Result of Action
Azido compounds can have a variety of effects, depending on their specific targets and mode of action
Action Environment
The action, efficacy, and stability of 4-(azidomethyl)-3-isobutyl-1H-pyrazole can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of azido groups . Additionally, factors such as temperature, presence of other molecules, and cellular context can also influence the action of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-3-isobutyl-1H-pyrazole typically involves the reaction of a suitable precursor with sodium azide. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as 4-(bromomethyl)-3-isobutyl-1H-pyrazole, reacts with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for azides, including this compound, often involve large-scale batch reactions. These methods prioritize safety due to the potentially explosive nature of azides. The use of continuous flow reactors has been explored to enhance safety and efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
4-(azidomethyl)-3-isobutyl-1H-pyrazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(azidomethyl)-1H-pyrazole: Lacks the isobutyl group, leading to different reactivity and applications.
3-isobutyl-1H-pyrazole: Lacks the azidomethyl group, resulting in different chemical properties.
4-(azidomethyl)-3-methyl-1H-pyrazole: Similar structure but with a methyl group instead of an isobutyl group.
Properties
IUPAC Name |
4-(azidomethyl)-5-(2-methylpropyl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-6(2)3-8-7(4-10-12-8)5-11-13-9/h4,6H,3,5H2,1-2H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOHVJSQNDIANM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=NN1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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